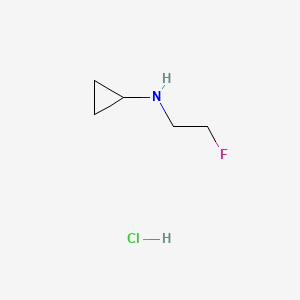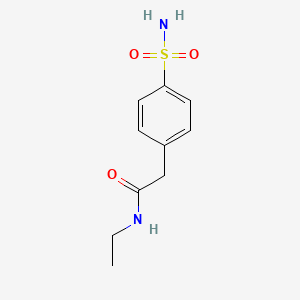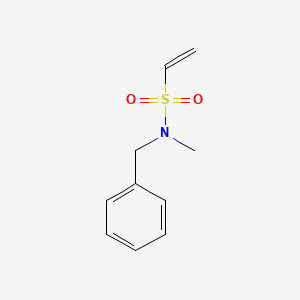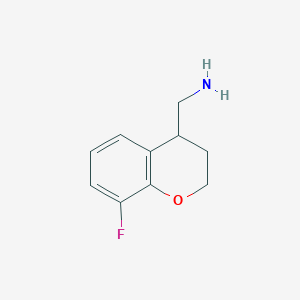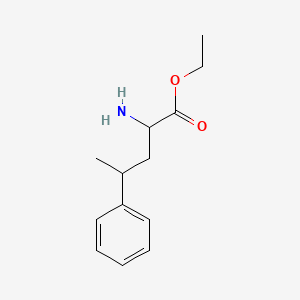
Ethyl 2-amino-4-phenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-phenylpentanoate: is an organic compound with the molecular formula C13H19NO2 It is a derivative of phenylpentanoic acid, featuring an ethyl ester group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-phenylpentanoate can be synthesized through several methods. One common approach involves the alkylation of phenylacetic acid derivatives followed by esterification and amination. The reaction typically requires a base such as sodium hydroxide or potassium carbonate, and the esterification can be carried out using ethanol in the presence of an acid catalyst like sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-amino-4-phenylpentanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Nitro-phenylpentanoate derivatives.
Reduction: 2-amino-4-phenylpentanol.
Substitution: Various substituted phenylpentanoates.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-phenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active phenylpentanoic acid derivative, which can interact with various enzymes and receptors .
Comparación Con Compuestos Similares
Phenylacetic acid: A precursor in the synthesis of ethyl 2-amino-4-phenylpentanoate.
Ethyl 2-amino-3-phenylpropanoate: Another amino acid ester with similar properties.
2-Amino-4-phenylbutanoic acid: A shorter-chain analog with different reactivity.
Uniqueness: this compound is unique due to its specific combination of an amino group and an ester group on a phenylpentanoic acid backbone. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-phenylpentanoate |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)12(14)9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9,14H2,1-2H3 |
Clave InChI |
CNEPLNXSKZZCMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC(C)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


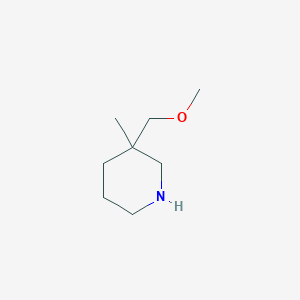
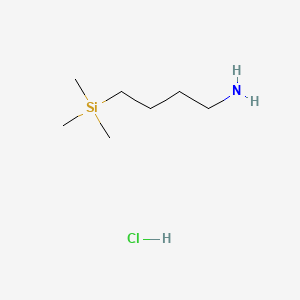
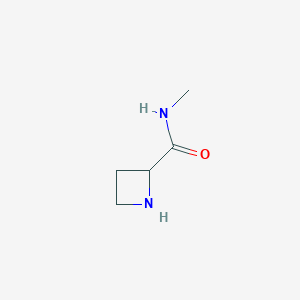


![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
